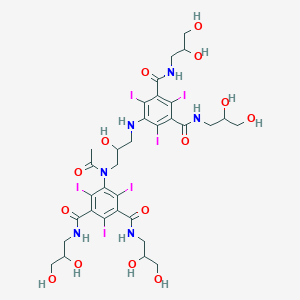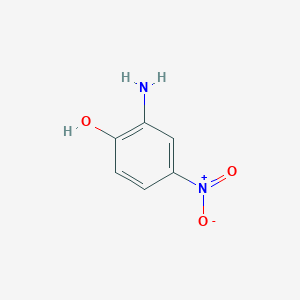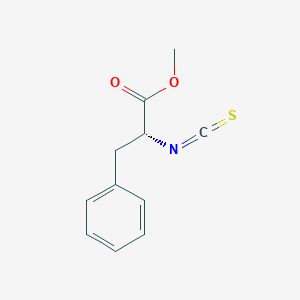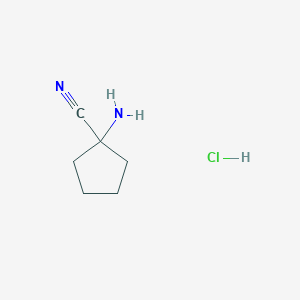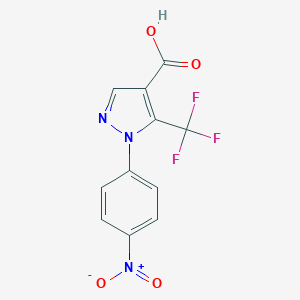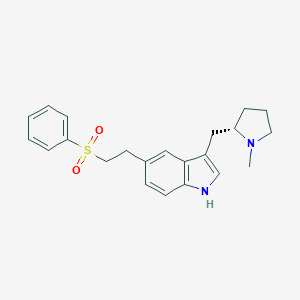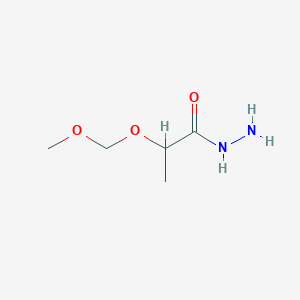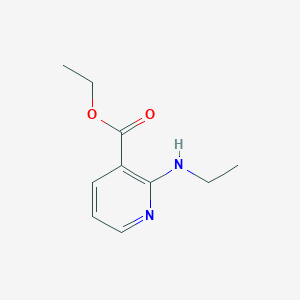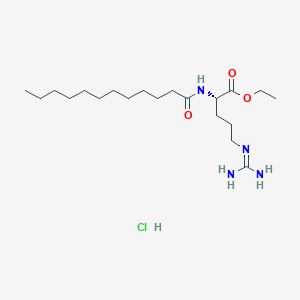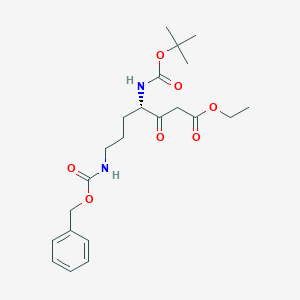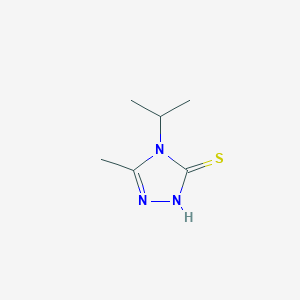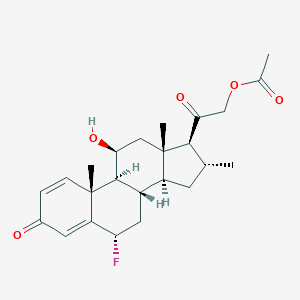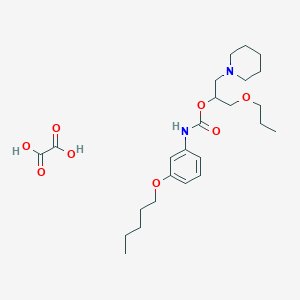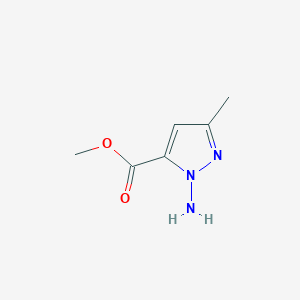
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate, also known as MAPC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole derivatives and has been studied for its biological activities.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to interact with immune cells such as T-cells and macrophages, leading to the suppression of inflammatory responses. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been found to promote the proliferation and differentiation of stem cells, which could contribute to its regenerative properties.
Effets Biochimiques Et Physiologiques
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as promote the secretion of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can reduce the severity of inflammatory diseases such as colitis and encephalomyelitis, and promote tissue repair in models of myocardial infarction and spinal cord injury.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. It can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of new therapies for inflammatory and autoimmune diseases. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has shown promise in preclinical models of these diseases, and further research could lead to the development of new treatments for patients. Additionally, there is interest in exploring the regenerative properties of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate further, particularly in the context of tissue repair and wound healing. Finally, there is potential for the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in combination with other drugs or therapies, which could enhance its effectiveness and broaden its applications.
Méthodes De Synthèse
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. One of the common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the addition of methylamine and sodium cyanoborohydride. This results in the formation of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate with a high yield and purity.
Applications De Recherche Scientifique
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory and immunomodulatory properties, which could be useful in the treatment of various diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to promote tissue repair and regeneration, making it a potential candidate for the development of new therapies for tissue damage and injury.
Propriétés
Numéro CAS |
150017-57-5 |
|---|---|
Nom du produit |
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)9(7)8-4/h3H,7H2,1-2H3 |
Clé InChI |
RZMADFDJJQXCFK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




